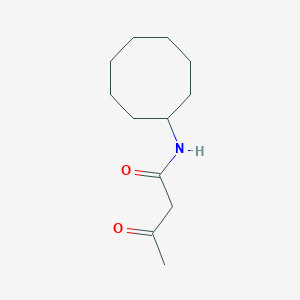

N-cyclooctyl-3-oxobutanamide

CAS No.: 58102-36-6

Cat. No.: VC2000237

Molecular Formula: C12H21NO2

Molecular Weight: 211.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58102-36-6 |

|---|---|

| Molecular Formula | C12H21NO2 |

| Molecular Weight | 211.3 g/mol |

| IUPAC Name | N-cyclooctyl-3-oxobutanamide |

| Standard InChI | InChI=1S/C12H21NO2/c1-10(14)9-12(15)13-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,13,15) |

| Standard InChI Key | WISHOQVCIWQGMO-UHFFFAOYSA-N |

| SMILES | CC(=O)CC(=O)NC1CCCCCCC1 |

| Canonical SMILES | CC(=O)CC(=O)NC1CCCCCCC1 |

Introduction

N-Cyclooctyl-3-oxobutanamide is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol. It is identified by the CAS number 58102-36-6. This compound belongs to the class of amides, specifically being a derivative of 3-oxobutanamide, where the nitrogen atom is substituted with a cyclooctyl group.

Synthesis Methods

The synthesis of N-cyclooctyl-3-oxobutanamide typically involves the reaction of cyclooctylamine with 3-oxobutanoyl chloride or a similar acylating agent. This process requires careful control of reaction conditions to ensure high yields and purity.

Potential Applications

While specific applications of N-cyclooctyl-3-oxobutanamide are not well-documented, compounds of this class are often explored in pharmaceutical research due to their potential biological activities. They may serve as intermediates or building blocks in the synthesis of more complex molecules with therapeutic properties.

Hazard Classification

N-cyclooctyl-3-oxobutanamide is not extensively classified in terms of hazards, but as with many organic compounds, it may pose risks if improperly handled. General precautions include avoiding ingestion and skin contact.

Precautionary Statements

-

Handling: Wear protective gloves and eyewear.

-

Storage: Store in a cool, dry place away from incompatible substances.

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume